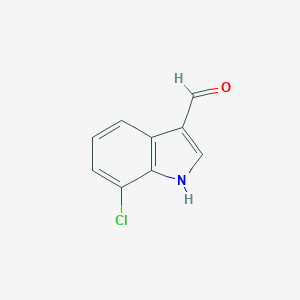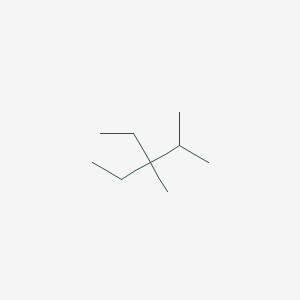
3-Ethyl-2,3-dimethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,3-dimethylpentane is a hydrocarbon compound with the molecular formula C9H20. It is also known as iso-octane, and is commonly used as a reference fuel in the octane rating scale for gasoline. This compound is an important component of gasoline, which is used as a fuel in automobiles and other vehicles. The synthesis method of 3-Ethyl-2,3-dimethylpentane is crucial to its scientific research application.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2,3-dimethylpentane is related to its physical and chemical properties. This compound has a high octane rating, which means that it has a high resistance to knocking. This property is due to the fact that 3-Ethyl-2,3-dimethylpentane has a branched molecular structure, which allows it to burn more slowly and evenly than straight-chain hydrocarbons.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3-Ethyl-2,3-dimethylpentane. However, it is known that exposure to high levels of this compound can cause respiratory irritation and central nervous system depression. It is important to note that the scientific research on this topic is still in its early stages, and more studies are needed to fully understand the effects of this compound on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Ethyl-2,3-dimethylpentane in lab experiments include its high purity, low toxicity, and well-defined physical and chemical properties. This compound is also readily available and relatively inexpensive. However, one of the limitations of using 3-Ethyl-2,3-dimethylpentane is that it is highly flammable and requires special handling and storage procedures.
Direcciones Futuras
There are numerous future directions for the scientific research on 3-Ethyl-2,3-dimethylpentane. One of the most promising areas of research is the development of new methods for the synthesis of this compound. This could involve the use of new catalysts or the optimization of existing methods to improve yield and purity. Another area of research could focus on the development of new applications for 3-Ethyl-2,3-dimethylpentane, such as its use as a fuel in other types of engines or as a starting material for the synthesis of other compounds. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, particularly with regard to its potential impact on human health.
Métodos De Síntesis
The synthesis of 3-Ethyl-2,3-dimethylpentane can be achieved through various methods. One of the most common methods is the alkylation of isobutene with ethylene in the presence of a catalyst. This method produces a mixture of iso-octane and other hydrocarbons, which can be separated by distillation. Another method involves the hydrogenation of isooctene, which is obtained by the dimerization of isobutene.
Aplicaciones Científicas De Investigación
3-Ethyl-2,3-dimethylpentane has numerous scientific research applications. It is widely used as a reference fuel in the development and testing of gasoline engines. The octane rating of gasoline, which is a measure of its resistance to knocking, is determined by comparing its performance to that of 3-Ethyl-2,3-dimethylpentane. This compound is also used in the production of aviation fuel, where it is blended with other hydrocarbons to improve its performance.
Propiedades
Número CAS |
16747-33-4 |
|---|---|
Nombre del producto |
3-Ethyl-2,3-dimethylpentane |
Fórmula molecular |
C9H20 |
Peso molecular |
128.25 g/mol |
Nombre IUPAC |
3-ethyl-2,3-dimethylpentane |
InChI |
InChI=1S/C9H20/c1-6-9(5,7-2)8(3)4/h8H,6-7H2,1-5H3 |
Clave InChI |
MMASVVOQIKCFJZ-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)C(C)C |
SMILES canónico |
CCC(C)(CC)C(C)C |
Punto de ebullición |
144.7 °C |
Otros números CAS |
16747-33-4 |
Sinónimos |
3-Ethyl-2,3-dimethyl-pentane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



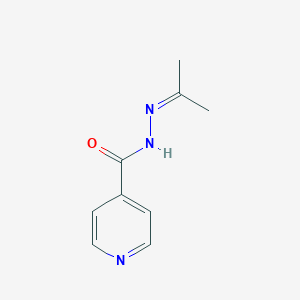
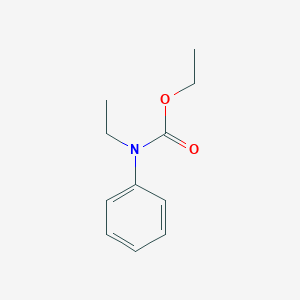
![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)
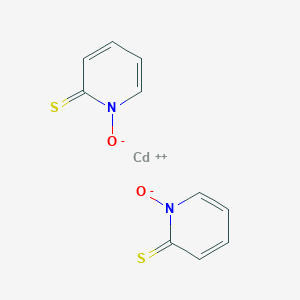
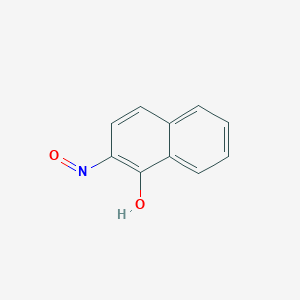
![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)
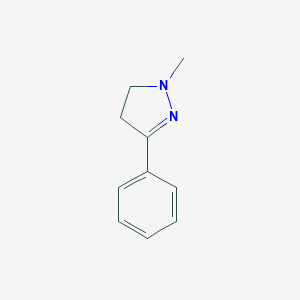
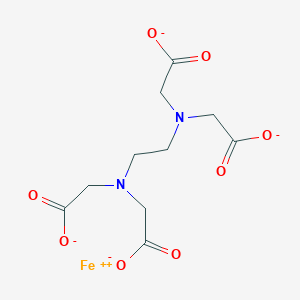
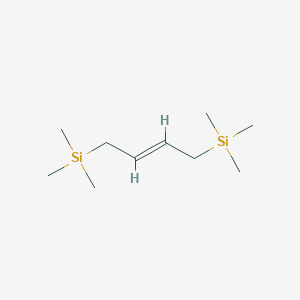

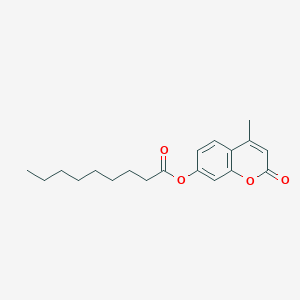
![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)

